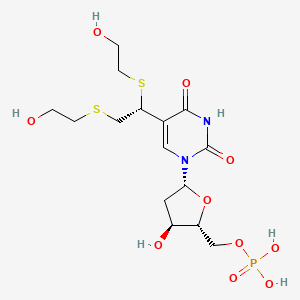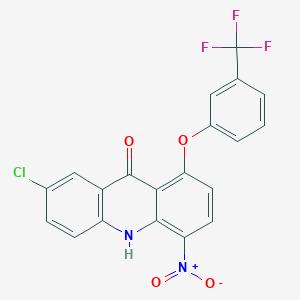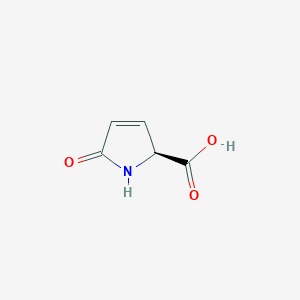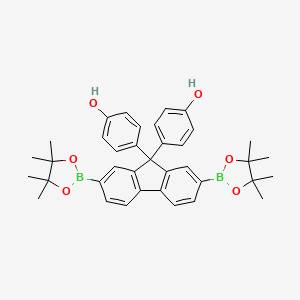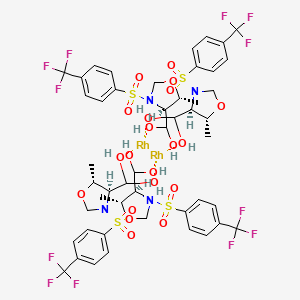
Rh2(4S,5R-MTFSO)4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rh2(4S,5R-MTFSO)4 is a coordination complex featuring rhodium as the central metal atom This compound is known for its unique structural and chemical properties, making it a valuable subject of study in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rh2(4S,5R-MTFSO)4 typically involves the reaction of rhodium(II) acetate with 4S,5R-methyltrifluoromethylsulfinyl oxalate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in a solvent such as dichloromethane or toluene. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, it is likely that similar principles to laboratory synthesis are applied on a larger scale. This would involve the use of industrial-grade solvents and reagents, as well as specialized equipment to maintain the necessary reaction conditions.
化学反応の分析
Types of Reactions
Rh2(4S,5R-MTFSO)4 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: this compound can also be reduced, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Ligand exchange reactions often involve the use of other coordinating ligands such as phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state rhodium complexes, while reduction typically results in lower oxidation state species.
科学的研究の応用
Rh2(4S,5R-MTFSO)4 has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including cyclopropanation and C-H activation.
Biology: The compound’s catalytic properties are explored in biochemical reactions and enzyme mimetics.
Medicine: Research is ongoing into its potential use in drug development and as a therapeutic agent.
Industry: this compound is used in the synthesis of fine chemicals and pharmaceuticals due to its efficiency and selectivity as a catalyst.
作用機序
The mechanism by which Rh2(4S,5R-MTFSO)4 exerts its effects is primarily through its role as a catalyst. The compound facilitates various chemical reactions by providing an alternative reaction pathway with a lower activation energy. This is achieved through the coordination of the rhodium center with the reactants, stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
類似化合物との比較
Similar Compounds
Rhodium(II) acetate: Another rhodium-based catalyst with similar applications in organic synthesis.
Rhodium(II) trifluoroacetate: Known for its use in cyclopropanation reactions.
Rhodium(II) butyrate: Used in various catalytic processes, including hydrogenation and hydroformylation.
Uniqueness
Rh2(4S,5R-MTFSO)4 is unique due to its specific ligand environment, which imparts distinct reactivity and selectivity in catalytic processes. The presence of the 4S,5R-methyltrifluoromethylsulfinyl ligands enhances its stability and catalytic efficiency compared to other rhodium(II) complexes.
特性
分子式 |
C48H56F12N4O20Rh2S4 |
|---|---|
分子量 |
1571.0 g/mol |
IUPAC名 |
[(4S,5R)-5-methyl-3-[4-(trifluoromethyl)phenyl]sulfonyl-1,3-oxazolidin-4-yl]methanediol;rhodium |
InChI |
InChI=1S/4C12H14F3NO5S.2Rh/c4*1-7-10(11(17)18)16(6-21-7)22(19,20)9-4-2-8(3-5-9)12(13,14)15;;/h4*2-5,7,10-11,17-18H,6H2,1H3;;/t4*7-,10+;;/m1111../s1 |
InChIキー |
VQDZIUVZEJBPDT-QFZQBZOTSA-N |
異性体SMILES |
C[C@@H]1[C@H](N(CO1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C(O)O.C[C@@H]1[C@H](N(CO1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C(O)O.C[C@@H]1[C@H](N(CO1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C(O)O.C[C@@H]1[C@H](N(CO1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C(O)O.[Rh].[Rh] |
正規SMILES |
CC1C(N(CO1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C(O)O.CC1C(N(CO1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C(O)O.CC1C(N(CO1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C(O)O.CC1C(N(CO1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C(O)O.[Rh].[Rh] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


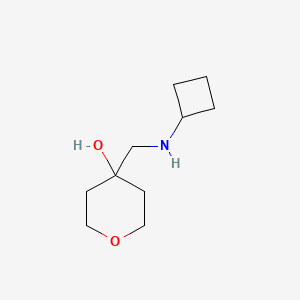
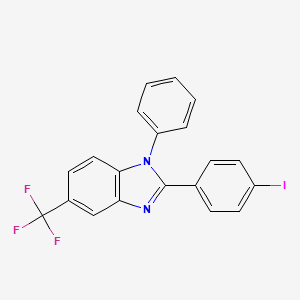
![Acetamide, N-[2-(1H-indol-2-ylcarbonyl)-4-methylphenyl]-](/img/structure/B12938059.png)
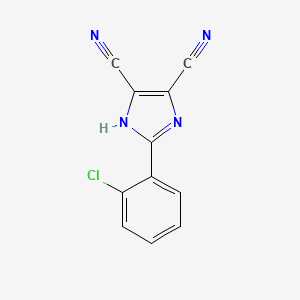
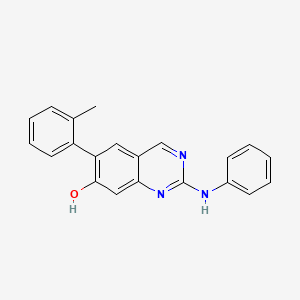
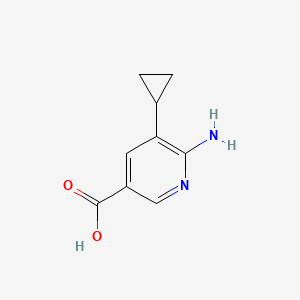
![Benzenemethanol, 4-[5-[[2-(4-pyridinyl)ethyl]amino]pyrazinyl]-](/img/structure/B12938077.png)
![1H-Imidazole-4-carboxylic acid, 4,5-dihydro-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-, methyl ester, (S)-](/img/structure/B12938091.png)
![Cyclohexanol, 1-[1-[2-(methylthio)phenyl]-1H-imidazol-2-yl]-](/img/structure/B12938092.png)
